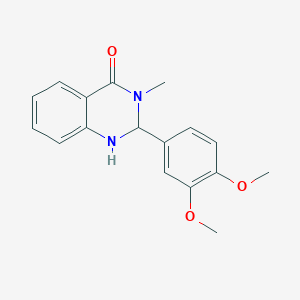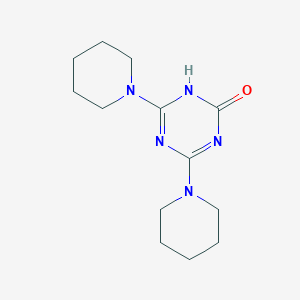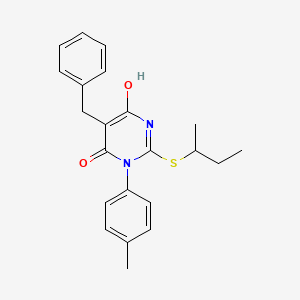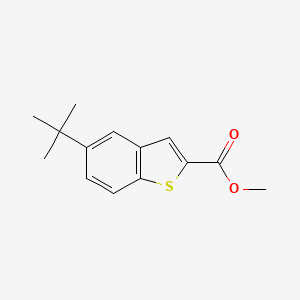
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone, also known as DMQX, is a synthetic compound that belongs to the quinazolinone family. It is a potent antagonist of the ionotropic glutamate receptors, which are involved in the regulation of synaptic transmission in the central nervous system. DMQX has been extensively studied in scientific research due to its potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone acts as a competitive antagonist of the NMDA receptor by binding to its glycine-binding site, thereby preventing the activation of the receptor by glutamate. This results in the inhibition of excitatory synaptic transmission and the modulation of neuronal activity in the brain.
Biochemical and Physiological Effects
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. It has been demonstrated to reduce the release of neurotransmitters such as glutamate, dopamine, and serotonin, as well as to modulate the activity of ion channels and voltage-gated calcium channels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone in laboratory experiments has several advantages, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier and act on the central nervous system. However, its use is limited by its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone has potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, stroke, and traumatic brain injury. Further research is needed to investigate its efficacy and safety in clinical trials, as well as to elucidate its mechanism of action and potential side effects. Additionally, the development of novel 2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone analogs with improved pharmacological properties may lead to the discovery of new drugs for the treatment of neurological diseases.
Métodos De Síntesis
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone can be synthesized using a multi-step reaction sequence that involves the condensation of 3,4-dimethoxyaniline with methyl acetoacetate, followed by cyclization with chloroacetyl chloride and subsequent reduction with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydro-4(1H)-quinazolinone has been widely used as a research tool in the field of neuroscience to investigate the role of ionotropic glutamate receptors in various physiological and pathological processes. It has been shown to selectively block the N-methyl-D-aspartate (NMDA) receptor subtype, which is involved in synaptic plasticity, learning, and memory formation.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-methyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-19-16(11-8-9-14(21-2)15(10-11)22-3)18-13-7-5-4-6-12(13)17(19)20/h4-10,16,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZCPCTVGCUJTGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-3-methyl-2,3-dihydroquinazolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(4-fluorophenyl)piperidine](/img/structure/B6012489.png)
![2-mercapto-7-(1-methyl-1H-pyrazol-4-yl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6012491.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B6012495.png)

![methyl 5-[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-5-oxopentanoate](/img/structure/B6012505.png)
![1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6012508.png)
![4-ethyl-5-[2-(2-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6012526.png)
![7-(2-furylmethyl)-5,6-dimethyl-4-(4-methyl-1-piperazinyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6012545.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6012556.png)
![1'-(2-chloro-5-nitrobenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B6012562.png)
![N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide](/img/structure/B6012577.png)

